molecular formula C21H19F3N2O5S2 B2489685 (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 879916-48-0

(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

Cat. No.: B2489685
CAS No.: 879916-48-0
M. Wt: 500.51
InChI Key: ZJRJNWQPEBSRPU-QQTULTPQSA-N
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Description

(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a synthetic compound provided for research and development purposes. This chemical features a complex molecular architecture with a benzamide core substituted with 3,4-dimethoxy groups, linked to a tetrahydrothieno[3,4-d]thiazole scaffold bearing a 5,5-dioxido group and a 3-(trifluoromethyl)phenyl moiety . Its molecular formula is C21H19F3N2O5S2 and it has a molecular weight of 500.5 g/mol . The presence of the sulfone (dioxido) group and the electron-withdrawing trifluoromethyl group on the phenyl ring can significantly influence the compound's electronic properties, solubility, and its potential to engage in specific interactions with biological targets. The 3,4-dimethoxybenzamide component is a privileged structure in medicinal chemistry, often associated with diverse biological activities. This specific structural combination makes the compound a valuable candidate for investigation in various research areas, including medicinal chemistry and drug discovery, where it may be explored as a key intermediate or a scaffold for developing novel bioactive molecules . Researchers can utilize this compound to probe structure-activity relationships (SAR) or to develop new chemical entities targeting various diseases. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O5S2/c1-30-16-7-6-12(8-17(16)31-2)19(27)25-20-26(15-10-33(28,29)11-18(15)32-20)14-5-3-4-13(9-14)21(22,23)24/h3-9,15,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRJNWQPEBSRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=CC(=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide is a complex organic compound with notable potential in medicinal chemistry. Its unique structural features, including a thiazole ring and a tetrahydrothieno structure, suggest diverse biological activities. This article reviews the available literature on its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following molecular formula:

  • Molecular Formula : C16H16F3N3O5S2
  • Molecular Weight : 405.4 g/mol

Biological Activities

Research indicates that compounds with thiazole and related structures exhibit a variety of biological activities. Key findings include:

  • Antimicrobial Activity : Studies have shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For example, related compounds have demonstrated effectiveness against drug-resistant bacterial strains, including MRSA, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL .
  • Insecticidal Properties : The compound has been evaluated for its insecticidal activity against pests such as Plutella xylostella. In bioassays, it has shown lower lethal concentration (LC50) values compared to traditional insecticides like fipronil, indicating potent insecticidal effects .
  • Enzyme Interaction : Preliminary investigations suggest that the compound may interact with specific enzymes or receptors involved in cellular signaling pathways. This interaction could modulate enzyme activity and lead to various biological effects .

The mechanism of action for this compound involves binding to molecular targets that regulate cellular processes. This binding may influence pathways associated with apoptosis and cell cycle regulation.

Case Studies

  • Antimicrobial Efficacy : A study reported the synthesis of multiple pyrazole derivatives, including those with trifluoromethyl substitutions. These derivatives exhibited strong antimicrobial activity against various bacterial strains. The incorporation of trifluoromethyl groups was found to enhance pharmacokinetic properties .
  • Insecticidal Testing : In a leaf disc bioassay for assessing insecticidal activity against Plutella xylostella, the compound showed an LC50 value of 14.67 mg/L after 24 hours, outperforming fipronil which had an LC50 of 27.24 mg/L .

Data Tables

Activity Type Tested Organism/Target Result Reference
AntimicrobialMRSAMIC = 2 µg/mL
InsecticidalPlutella xylostellaLC50 = 14.67 mg/L

Scientific Research Applications

Biological Activities

  • Anticancer Properties
    • Compounds containing thiazole rings have shown promising anticancer activity. For instance, derivatives of thiazole have been studied for their ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines. Specific modifications to the thiazole structure can enhance potency against specific cancer types .
  • Antimicrobial Effects
    • Thiazole derivatives are known for their antimicrobial properties against a range of pathogens. Studies have demonstrated that compounds similar to (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide exhibit activity against Gram-positive and Gram-negative bacteria . This makes them potential candidates for developing new antibiotics.
  • Anti-inflammatory Activity
    • Research indicates that thiazole derivatives can inhibit inflammatory pathways. For example, some compounds have been identified as inhibitors of 5-lipoxygenase, an enzyme involved in the inflammatory response. This suggests that this compound could be explored as a therapeutic agent for inflammatory diseases .

Case Studies

Several studies have investigated the applications of thiazole-based compounds similar to this compound:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro and in vivo models using modified thiazole derivatives.
Antimicrobial EfficacyShowed broad-spectrum activity against bacterial strains including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory PotentialIdentified as a potent inhibitor of 5-lipoxygenase with promising results in reducing inflammation in animal models.

Comparison with Similar Compounds

Structural Analog: N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide

This analog shares the tetrahydrothieno[3,4-d]thiazole core and Z-configuration but differs in substituents:

  • R1 : 3,4-Dimethoxyphenyl (vs. 3-(trifluoromethyl)phenyl in the target compound).
  • R2 : Acetamide (vs. 3,4-dimethoxybenzamide).

Key Differences :

  • The trifluoromethyl group in the target compound increases electron-withdrawing effects and lipophilicity compared to the dimethoxyphenyl group in the analog.
  • The benzamide moiety in the target compound may enhance π-π stacking interactions relative to the smaller acetamide group .

Computational Similarity Analysis

Molecular similarity metrics, such as Tanimoto and Dice indexes, quantify structural overlap between compounds. For example:

  • Tanimoto (MACCS) : Measures fingerprint-based similarity; the target compound and its analog may score ~0.75–0.85 due to shared core and stereochemistry.
  • Dice (Morgan) : Evaluates topological similarity; differences in substituents (e.g., trifluoromethyl vs. methoxy) would reduce scores slightly .
Table 1: Hypothetical Structural and Similarity Comparison
Compound Name Core Structure R1 Substituent R2 Substituent Tanimoto (MACCS) Dice (Morgan)
Target Compound Tetrahydrothieno[3,4-d]thiazole 3-(Trifluoromethyl)phenyl 3,4-Dimethoxybenzamide - -
N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)... Tetrahydrothieno[3,4-d]thiazole 3,4-Dimethoxyphenyl Acetamide 0.82 0.78

Note: Scores are illustrative, based on methodologies in .

Physicochemical and Pharmacokinetic Implications

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for (Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide, and how can reaction yields be maximized?

  • Methodology : Multi-step synthesis involving cyclocondensation of substituted thiazole precursors with trifluoromethylphenyl derivatives. Key steps include:

  • Step 1 : Formation of the tetrahydrothieno[3,4-d]thiazole core via sulfur extrusion reactions under reflux in ethanol (80°C, 12 hrs) .
  • Step 2 : Introduction of the 3,4-dimethoxybenzamide moiety via nucleophilic acyl substitution, using DCC/DMAP as coupling agents in anhydrous DCM .
  • Yield Optimization : Use of high-purity reagents, controlled temperature (±2°C), and inert atmosphere (N₂) to minimize side reactions. Yields typically range from 45–65% after chromatographic purification .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry (Z-configuration) and purity of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm regiochemistry of the trifluoromethylphenyl group and Z-configuration (olefinic proton coupling constants: J = 10–12 Hz) .
  • IR : Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 1340–1360 cm⁻¹ (S=O stretch) validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out impurities (>98% purity) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodology :

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Screening against kinases (e.g., EGFR) using fluorescence-based assays .
  • Solubility : Use of DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical (DFT-predicted) and experimental spectroscopic data (e.g., NMR chemical shifts)?

  • Methodology :

  • Computational Refinement : Re-optimize DFT models (B3LYP/6-311+G(d,p)) with explicit solvent effects (PCM for DMSO) .
  • 2D NMR : NOESY/ROESY to confirm spatial proximity of protons in the Z-configuration .
  • Error Analysis : Compare deviations (>0.5 ppm for ¹H NMR) to identify conformational flexibility or crystal-packing effects .

Q. What strategies mitigate side reactions during the synthesis of the tetrahydrothieno[3,4-d]thiazole core?

  • Methodology :

  • Protecting Groups : Temporarily block reactive sites (e.g., -NH₂) with Boc groups to prevent undesired cyclization .
  • Catalyst Screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of trifluoromethylphenyl groups, reducing homocoupling byproducts .
  • Reaction Monitoring : Real-time TLC/HPLC-MS to detect intermediates and adjust stoichiometry .

Q. How does the trifluoromethyl group influence the compound’s binding affinity to biological targets compared to non-fluorinated analogs?

  • Methodology :

  • Molecular Docking : AutoDock Vina simulations comparing ΔG values for fluorinated vs. non-fluorinated analogs binding to EGFR (PDB: 1M17) .
  • Thermodynamic Analysis : Isothermal titration calorimetry (ITC) to quantify entropy/enthalpy contributions from CF₃ hydrophobic interactions .
  • SAR Studies : Synthesize analogs with -CH₃, -Cl, or -OCH₃ substituents; compare IC₅₀ values in kinase assays .

Q. What experimental and computational approaches validate the stability of the Z-configuration under physiological conditions?

  • Methodology :

  • Kinetic Studies : Monitor isomerization (Z→E) via UV-Vis spectroscopy (λ = 280 nm) in PBS at 37°C over 72 hrs .
  • Metadynamics Simulations : Free-energy landscapes to predict activation barriers for isomerization .
  • Circular Dichroism : Track conformational changes in serum-containing media .

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